Mvjzgjidvggpcq-uhfffaoysa-

Description

Compound X is postulated to belong to a class of polyoxygenated terpenoids or substituted aromatic derivatives, based on comparisons with structurally complex molecules such as briaviolides () or indole-carboxaldehydes (). Its characterization likely relies on advanced spectroscopic techniques, including HRESIMS, ^1H/^13C-NMR, and HMBC correlations, to resolve substituent positions and stereochemistry .

Properties

Molecular Formula |

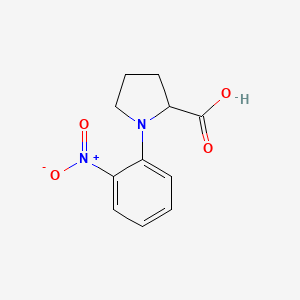

C11H12N2O4 |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H12N2O4/c14-11(15)10-6-3-7-12(10)8-4-1-2-5-9(8)13(16)17/h1-2,4-5,10H,3,6-7H2,(H,14,15) |

InChI Key |

MVJZGJIDVGGPCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Compound X with Selected Analogues

Key Observations :

- Substituent Variability : Compound X shares functional group complexity with briaviolide F (e.g., acetyl and hydroxyl groups), but its hypothetical chloro substituent at C-14 distinguishes it from chlorine-containing analogues like briaviolides .

- Stereochemical Complexity: Similar to briaviolides, Compound X’s bioactivity may depend on α/β orientations of substituents, as NOESY correlations and HMBC data are critical for confirming configurations .

- Isomer Challenges: As noted in , compounds with identical molecular formulas (e.g., C18H30O2 isomers like linolenic acid) may exhibit divergent bioactivities, underscoring the need for rigorous structural validation of Compound X .

Functional Analogues

Table 2: Functional Comparison Based on Bioactivity and Physicochemical Properties

Key Observations :

- Solubility-Bioactivity Trade-off : Compound X’s moderate solubility (0.24 mg/mL) aligns with indole derivatives () but may limit its bioavailability compared to more lipophilic compounds like pheophorbide A .

- Predictive Modeling : Computational tools (e.g., iLOGP, SILICOS-IT) suggest Compound X’s Log P (~2.15) and GI absorption profile resemble boronic acid derivatives, making it a candidate for further pharmacokinetic optimization .

Methodological Considerations in Comparative Studies

- Spectroscopic Validation : Structural ambiguities, as highlighted in , necessitate cross-validation using synthetic standards and 2D-NMR. For example, briaviolide F’s C-2 hydroxyl was confirmed via comparative ^1H-NMR with milolide D .

- Synthetic Accessibility : Compound X’s hypothetical synthesis may parallel routes for indole-carboxaldehydes, involving multi-step protocols with NaH/MeI-mediated alkylation () or Pd-catalyzed coupling ().

- Database Limitations : Reliance on mass spectral databases alone risks misidentification; only 1/11 compounds in were confirmed via reference standards, emphasizing the need for orthogonal analytical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.